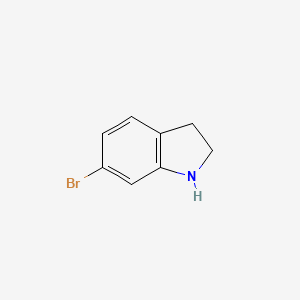

6-Bromoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSYZAHZABCWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518084 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63839-24-7 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoindoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 6-Bromoindoline, a halogenated derivative of indoline. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Chemical Structure and Properties

This compound, also known as 6-bromo-2,3-dihydro-1H-indole, is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a bromine atom substituted at the 6th position of the bicyclic system. The presence of the bromine atom and the indoline scaffold makes it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 63839-24-7 | [1] |

| Molecular Formula | C₈H₈BrN | [1] |

| Molecular Weight | 198.06 g/mol | [1] |

| Appearance | Off-white to yellow solid/Brown oil | |

| Boiling Point | 116-118 °C at 4 Torr | [1] |

| Solubility | No data available | |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [2] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), results in two molecular ion peaks separated by 2 m/z units.

| Ion | m/z |

| [M-H]+ | 195.9 / 197.9 |

From LC-MS analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons on the pyrrolidine ring. The bromine atom at the 6-position will influence the chemical shifts of the adjacent aromatic protons.

Predicted ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the C-Br bond.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 6-bromoindole. The following protocol is adapted from the literature.[1]

Reaction Scheme:

Caption: Synthesis of this compound from 6-Bromoindole.

Materials:

-

6-Bromo-1H-indole

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane

-

Concentrated ammonium hydroxide solution

-

Water

-

Anhydrous sodium sulfate

-

Ether

-

Hexane

-

4N HCl in dioxane

-

Saturated sodium bicarbonate solution

Procedure:

-

To a solution of 6-bromo-1H-indole (11.0 g, 56.1 mmol) in a mixture of dichloromethane (180 mL) and trifluoroacetic acid (60 mL), add triethylsilane (22.6 mL, 2.5 equiv).[1]

-

Stir the reaction mixture at room temperature for 16 hours.[1]

-

Add additional dichloromethane (180 mL), concentrated ammonium hydroxide solution (approximately 50 mL), and water (200 mL).[1]

-

Extract the mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Redissolve the residue in a 1:1 mixture of ether and hexane (100 mL).[1]

-

Slowly add a 4N HCl solution in dioxane (14 mL) to precipitate the hydrochloride salt.[1]

-

Collect the precipitate by filtration and treat the resulting solid with a saturated sodium bicarbonate solution.[1]

-

Extract the mixture again with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-2,3-dihydro-1H-indole as a brown oil (approximately 10.0 g).[1]

Note: The crude product from this procedure was reported to be used in subsequent reactions without further purification.[1] For applications requiring high purity, chromatographic purification may be necessary.

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups at the 6-position. The secondary amine of the indoline ring can be functionalized through N-alkylation, N-acylation, or other reactions.

These synthetic handles make this compound a valuable precursor for the synthesis of a wide range of substituted indoline derivatives, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Safety Information

Detailed safety information for this compound is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.

Logical Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

Technical Guide: Physicochemical Properties of 6-Bromo-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydro-1H-indole, also known as 6-bromoindoline, is a halogenated derivative of indoline. The indole and indoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 6-position provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, making this compound a key intermediate in the synthesis of potential therapeutic agents.[1] A thorough understanding of its physical properties is essential for its effective use in laboratory synthesis, process development, and formulation studies. This guide provides a detailed overview of the known physical characteristics of 6-bromo-2,3-dihydro-1H-indole, outlines experimental protocols for their determination, and illustrates a key synthetic workflow.

Core Physical Properties

The physical properties of 6-bromo-2,3-dihydro-1H-indole are summarized below. It is noteworthy that while some experimental data is available, particularly for the hydrochloride salt, several properties of the free base are based on predictions and require experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | PubChem |

| Molecular Weight | 198.06 g/mol | PubChem[2] |

| Physical State | Brown oil | ChemicalBook[3] |

| Melting Point | Below room temperature (as it is an oil) | Inferred from physical state |

| Boiling Point | 116-118 °C at 4 Torr (for hydrochloride salt) | ChemicalBook[3] |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 4.28 ± 0.20 (Predicted) | ChemicalBook[3] |

| Mass Spectrometry | m/z 195.9/197.9 [M-H]⁻ | ChemicalBook[3] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons of the dihydropyrrole ring. The chemical shifts and coupling constants will be influenced by the bromine substituent and the amine group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching.

-

Mass Spectrometry: The mass spectrum provides the mass-to-charge ratio of the molecule and its fragments. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion and bromine-containing fragments.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 6-bromo-2,3-dihydro-1H-indole are provided below. These are generalized procedures that can be adapted for this specific compound.

Determination of Melting Point (for solid derivatives)

Given that 6-bromo-2,3-dihydro-1H-indole is an oil, this protocol would apply to solid derivatives or its hydrochloride salt.

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Boiling Point

-

Apparatus: A micro-boiling point apparatus or a distillation setup is used. For small quantities, a Thiele tube can be employed.

-

Procedure: A small amount of the liquid is placed in a distillation flask with boiling chips. The apparatus is assembled for distillation. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure and a steady condensation-vaporization equilibrium is achieved is recorded as the boiling point. For vacuum distillation, the pressure is reduced to the desired level (e.g., 4 Torr), and the temperature is recorded at this pressure.

-

Data Recording: The observed boiling point and the corresponding pressure are recorded.

Determination of Solubility

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide) are chosen.

-

Procedure (Qualitative): To approximately 1 mL of each solvent in a test tube, a small amount of 6-bromo-2,3-dihydro-1H-indole is added dropwise with agitation. The visual observation of whether the compound forms a homogeneous solution determines its solubility.

-

Procedure (Quantitative): A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solid is removed by filtration or centrifugation. The concentration of the compound in the clear supernatant is then determined using an analytical technique such as UV-Vis spectroscopy or HPLC.

Acquisition of Spectral Data

-

NMR Spectroscopy (¹H and ¹³C):

-

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in ppm relative to a standard (e.g., tetramethylsilane).

-

-

Infrared (IR) Spectroscopy:

-

For the neat oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an ATR-FTIR spectrometer can be used by placing a drop of the oil directly on the crystal.

-

The spectrum is recorded, showing the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

-

-

Mass Spectrometry:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The molecules are ionized (e.g., by electron impact or electrospray ionization).

-

The mass-to-charge ratios of the resulting ions are measured.

-

Synthetic Workflow

6-Bromo-2,3-dihydro-1H-indole is typically synthesized from 6-bromo-1H-indole. The following diagram illustrates a common synthetic route.

Caption: A schematic overview of the synthesis of 6-bromo-2,3-dihydro-1H-indole.

Biological Context and Applications

While specific signaling pathways involving 6-bromo-2,3-dihydro-1H-indole are not extensively documented, brominated indoles as a class have been identified as ligands for the aryl hydrocarbon receptor (AhR).[4] The AhR is a ligand-activated transcription factor involved in regulating various biological processes, including xenobiotic metabolism and immune responses. The potential for 6-bromo-2,3-dihydro-1H-indole and its derivatives to modulate AhR signaling pathways presents an avenue for future research in areas such as toxicology and immunology.

Primarily, 6-bromo-2,3-dihydro-1H-indole serves as a versatile intermediate in drug discovery and development.[1] Its utility lies in the ability to introduce diverse functionalities at the bromine-substituted position, allowing for the synthesis of compound libraries for screening against various biological targets. This makes it a valuable tool for medicinal chemists in the lead optimization phase of drug development.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of 6-bromo-2,3-dihydro-1H-indole. While some experimental data is available, further characterization, particularly of the free base, is warranted to provide a more complete physicochemical profile. The provided experimental protocols offer a framework for obtaining this missing data. The synthetic utility of this compound, coupled with the potential biological activity of the broader class of brominated indoles, underscores its importance for researchers in the chemical and pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE CAS#: 63839-24-7 [chemicalbook.com]

- 4. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromoindoline: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of 6-Bromoindoline: Properties, Synthesis, and Potential Applications

This technical guide offers an in-depth overview of this compound, a halogenated derivative of indoline, for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides insights into its synthesis, and explores its role as a versatile building block in the synthesis of more complex molecules.

Core Compound Specifications

This compound, also known as 6-bromo-2,3-dihydro-1H-indole, is a key intermediate in organic synthesis. Below is a summary of its fundamental properties.

| Property | Value |

| CAS Number | 63839-24-7 |

| Molecular Formula | C₈H₈BrN |

| Molecular Weight | 198.06 g/mol |

| Synonyms | 6-Bromo-2,3-dihydro-1H-indole |

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of indoline. A notable method is the bromination of indoline in sulfuric acid in the presence of silver sulfate.[1] This electrophilic aromatic substitution reaction introduces a bromine atom onto the indoline ring, primarily at the 6-position.

Experimental Workflow for Synthesis

The following diagram outlines a general workflow for the synthesis of this compound from indoline.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a valuable precursor in the synthesis of various more complex molecules, including those with potential biological activity. The bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups.

One notable application is in the synthesis of 6,6'-dibromoindigo, also known as Tyrian purple.[1] This historic dye is formed through the oxidative dimerization of a 6-bromoindole derivative, which can be synthesized from this compound.[1]

The following diagram illustrates the logical relationship of this compound as a synthetic intermediate.

Caption: Synthetic utility of this compound.

Biological Activity and Potential

While much of the existing research on the biological activity of bromo-substituted indoles has focused on 6-bromoindole and its derivatives, the indoline scaffold is also of significant interest in medicinal chemistry. Derivatives of 6-bromoindole have been shown to possess a range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[2] For instance, certain 6-bromoindole derivatives have been investigated as potential inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in antibiotic resistance.

Although direct studies on the biological effects of this compound are less common, its role as a key intermediate suggests that it is a valuable starting point for the synthesis of novel therapeutic agents. The development of new drugs targeting the central nervous system is an active area of research, and indole- and indoline-based structures are frequently explored for their potential to interact with various neurological targets.

Conclusion

This compound is a key chemical intermediate with established utility in organic synthesis. Its defined chemical properties and reactivity make it a valuable building block for the creation of more complex and potentially bioactive molecules. While direct biological data on this compound is limited, the extensive research into its indole analogue and other substituted indolines highlights the potential for developing novel compounds with therapeutic applications from this versatile scaffold. Further investigation into the direct biological effects of this compound and its immediate derivatives could open new avenues for drug discovery and development.

References

solubility and stability of 6-Bromoindoline

An In-depth Technical Guide to the Solubility and Stability of 6-Bromoindoline For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of this compound (CAS: 63839-24-7). Due to the limited availability of direct experimental data in public literature, this document combines reported properties with standardized, detailed protocols for determining its solubility and stability profiles, essential for its application in research and drug development.

Core Physicochemical Properties

This compound is a heterocyclic compound, the saturated analog of 6-bromoindole. Its properties are influenced by the indoline core, the basic nitrogen atom, and the electron-withdrawing bromine atom on the benzene ring. The following table summarizes key computed and reported physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 63839-24-7 | [1][2] |

| Molecular Formula | C₈H₈BrN | [1][2] |

| Molecular Weight | 198.06 g/mol | [2] |

| Appearance | White to brown powder/crystal (inferred from related compounds) | [3] |

| XLogP3 | 2.8 | [2] |

| Topological Polar Surface Area (TPSA) | 12 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 |[2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on its structure—a polar amine group and a nonpolar bromo-benzene ring—a qualitative solubility profile can be inferred. The compound is expected to have limited solubility in water and higher solubility in polar organic solvents.[4]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | Sparingly Soluble / Low | The hydrophobic bromo-benzene ring dominates the molecule's character. |

| Aqueous Buffers (pH < pKa) | Moderately Soluble | The indoline nitrogen can be protonated, forming a more soluble salt. |

| Methanol, Ethanol | Soluble | Polar protic solvents can interact with the N-H group. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, effective for many organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent capable of dissolving a wide range of compounds.[4] |

| Dichloromethane (DCM) | Soluble | Effective for moderately polar compounds. |

| Hexanes, Toluene | Low / Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar indoline ring. |

Stability Profile

The stability of this compound is critical for its storage and handling. Supplier recommendations suggest storing the compound at 2-8°C in a dry, dark environment, which indicates potential sensitivity to heat, moisture, and light.[1] A forced degradation study is the standard approach to definitively identify its stability liabilities.

Key Stability Considerations:

-

Oxidation: The indoline ring can be susceptible to oxidation, potentially converting it back to the indole or other oxidized species.

-

Light (Photostability): Compounds with aromatic rings and halogens can be susceptible to photodegradation.

-

pH: Extreme pH values may catalyze hydrolysis or other degradation pathways, although the indoline core is generally stable.

Experimental Protocols

The following sections provide detailed, standardized methodologies for quantitatively determining the .

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 for determining water solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg) to ensure a saturated solution.

-

Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C). Shake for at least 24 hours to ensure equilibrium is reached. A preliminary experiment of 48-72 hours is recommended to confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. Then, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

-

Sampling: Carefully withdraw a supernatant aliquot without disturbing the solid pellet.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. Discard the first portion of the filtrate to avoid adsorption effects.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibration curve's linear range.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration based on a standard curve prepared from known concentrations of this compound.

-

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Protocol: Forced Degradation (Stability) Study

Objective: To identify the degradation pathways and stability liabilities of this compound under various stress conditions.

Materials:

-

This compound

-

Methanol or Acetonitrile (for stock solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber (ICH Q1B compliant)

-

Oven or heating block

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).

-

Stress Conditions: For each condition, mix the stock solution with the stressor in separate vials. Include a control sample (unstressed stock solution diluted with water).

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress: Heat the solid powder in an oven at 80°C for 48 hours. Separately, heat a solution at 60°C.

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Quenching: After the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis:

-

Analyze all samples (stressed, control, and a blank) by a stability-indicating HPLC-PDA method. A gradient method is typically required to separate degradants from the parent peak.

-

Determine the percentage of remaining this compound in each stressed sample relative to the control.

-

Check for peak purity of the parent compound in all chromatograms.

-

Examine the chromatograms for the appearance of new peaks (degradants) and calculate their area percentage.

-

Conclusion

While specific, published quantitative data on the is sparse, its physicochemical properties allow for reasoned predictions. It is expected to be a compound with low aqueous solubility that is soluble in various polar organic solvents. Its stability profile is likely sensitive to heat, light, and oxidation. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the precise, high-quality data required for applications in medicinal chemistry, process development, and formulation science, ensuring the reliable and effective use of this valuable chemical intermediate.

References

Synthesis of 6-Bromoindoline from Indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromoindoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the electrophilic bromination of indole to yield 6-bromoindole, followed by a selective reduction to the target indoline. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow visualizations to facilitate a thorough understanding of the synthetic pathway and its relevance.

Overview of the Synthetic Pathway

The conversion of indole to this compound is achieved through two sequential reactions:

-

Step 1: Electrophilic Bromination. Indole undergoes electrophilic substitution, preferentially at the C3 position. However, through careful selection of brominating agents and reaction conditions, bromination can be directed to the benzene ring. The synthesis of 6-bromoindole is a key intermediate step.

-

Step 2: Selective Reduction. The resulting 6-bromoindole is then reduced to this compound. This step requires a mild and selective reducing agent to saturate the C2-C3 double bond of the indole ring without causing cleavage of the carbon-bromine bond (dehalogenation).

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectral properties of the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Indole | C₈H₇N | 117.15 | White solid | 52-54 |

| 6-Bromoindole | C₈H₆BrN | 196.04 | White to brown powder[1] | 92-96[1] |

| This compound | C₈H₈BrN | 198.06 | Not available | Not available |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |

| Indole | 7.65 (d, 1H), 7.55 (d, 1H), 7.20 (t, 1H), 7.10 (t, 1H), 6.52 (t, 1H), 8.10 (br s, 1H, NH) | 135.8, 127.9, 124.2, 121.9, 120.8, 119.8, 111.1, 102.1 | 117.1 (M+) |

| 6-Bromoindole | 8.14 (br s, 1H, NH), 7.53 (s, 1H), 7.49 (d, 1H), 7.21 (dd, 1H), 7.16 (m, 1H), 6.52 (m, 1H)[2] | 136.6, 126.8, 124.8, 123.2, 122.0, 115.5, 114.0, 102.9 | 194.9, 196.9 (M+, M+2)[3] |

| This compound | Expected: ~7.0-6.7 (aromatic H), ~3.6 (t, 2H, CH₂-N), ~3.0 (t, 2H, CH₂-Ar), ~4.0 (br s, 1H, NH) | Expected: ~150 (C-N), ~130-115 (aromatic C), ~47 (CH₂-N), ~30 (CH₂-Ar) | 197.0, 199.0 (M+, M+2) |

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 6-Bromoindole from Indole

This procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is a common and effective reagent for the bromination of indoles.

Materials and Reagents:

-

Indole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve indole (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-bromoindole.

Step 2: Synthesis of this compound from 6-Bromoindole

This procedure employs sodium cyanoborohydride in an acidic medium for the selective reduction of the indole C2-C3 double bond.

Materials and Reagents:

-

6-Bromoindole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 6-bromoindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid (TFA) (10-15 eq) dropwise at room temperature.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (2.0-3.0 eq) in small portions, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from indole.

Role in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a variety of biologically active molecules. Its rigid framework and the presence of a bromine atom, which can be further functionalized via cross-coupling reactions, make it a versatile starting point for the synthesis of complex drug candidates.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Bromination of Indoline

Abstract

Indoline and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom onto the indoline nucleus provides a versatile handle for further synthetic transformations, particularly through cross-coupling reactions. This guide provides a comprehensive overview of the electrophilic bromination of indoline, detailing the underlying reaction mechanisms, regiochemical outcomes, and the influence of reaction conditions. Detailed experimental protocols for the synthesis of key bromoindoline isomers are presented, supported by quantitative data and mechanistic diagrams to facilitate understanding and application in a research and development setting.

Core Mechanism of Electrophilic Bromination

The electrophilic aromatic substitution (EAS) of indoline is governed by the electronic properties of the bicyclic system. The nitrogen atom's lone pair of electrons is delocalized into the benzene ring, making it highly activated towards electrophilic attack. This activation is more pronounced than in aniline due to the cyclic nature of the dihydro-pyrrole ring.

The nitrogen atom acts as a potent ortho-, para-director. Consequently, electrophilic attack is favored at the C5 (para) and C7 (ortho) positions. The high nucleophilicity of the indoline ring often necessitates the use of a protecting group on the nitrogen atom to moderate its reactivity and prevent side reactions, such as oxidation or N-bromination.

Role of N-Acylation

To achieve controlled and regioselective bromination, the indoline nitrogen is commonly acylated, typically forming N-acetylindoline or other N-acyl derivatives.[1][2] The N-acyl group serves two primary functions:

-

Moderation of Reactivity: The electron-withdrawing nature of the acyl group reduces the electron-donating capacity of the nitrogen atom, thereby decreasing the overall nucleophilicity of the aromatic ring and preventing over-bromination or oxidative degradation.

-

Steric Hindrance: The bulky acyl group sterically hinders the C7 (ortho) position, making the C5 (para) position the overwhelmingly preferred site for electrophilic attack.

This strategy leads to a highly regioselective synthesis of 5-bromoindoline derivatives.[1][3]

Mechanistic Pathway

The bromination of N-acylindoline proceeds through a classical EAS mechanism. The electrophile, typically molecular bromine (Br₂) or N-Bromosuccinimide (NBS), is attacked by the electron-rich aromatic ring. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the nitrogen atom. The final step involves the abstraction of a proton from the site of substitution by a weak base to restore aromaticity.

Caption: Mechanism of electrophilic bromination at the C5 position of N-acylindoline.

Regioselectivity and Influencing Factors

The position of bromination on the indoline ring is highly dependent on the substrate (protected vs. unprotected nitrogen) and the reaction conditions.

Caption: Influence of N-protection on the regioselectivity of indoline bromination.

-

C5-Bromination: As discussed, protection of the nitrogen with an acyl group strongly directs bromination to the C5 position, yielding 5-bromoindoline after deprotection.[1][3] This is the most common and highest-yielding strategy for this isomer.

-

C6-Bromination: Direct bromination of unprotected indoline under specific conditions, such as in sulfuric acid with silver sulfate, has been shown to yield this compound as the major product.[4] This outcome is less common and suggests a complex interplay of substrate protonation and reaction environment.

-

C7-Bromination: While electronically feasible, substitution at C7 is generally disfavored due to steric hindrance, especially when an N-acyl group is present. Reports indicate that reactions of N-acetylated indoline can sometimes yield minor amounts of 7-chloro compounds, suggesting the possibility of 7-halogenation under certain conditions.[1]

-

Other Positions: Bromination at C4 has been observed as a minor byproduct (~8%) during the synthesis of this compound.[4]

Quantitative Data Summary

The efficiency and regioselectivity of indoline bromination vary significantly with the chosen synthetic route. The following table summarizes key quantitative data from cited experimental protocols.

| Target Compound | Starting Material | Brominating Agent / Conditions | Yield | Regioselectivity (Major Product) | Reference(s) |

| 5-Bromoindoline | 1-Acetylindoline | Br₂ in glacial acetic acid, then saponification | 85% | C5 | [1] |

| 5-Bromo-N-acylindoline | N-Acylindoline | Brominating reagent in CH₂Cl₂ (0-10°C) | High (not specified) | C5 | [5] |

| This compound | Indoline | Br₂ in H₂SO₄ with Ag₂SO₄ | Major product | C6 (with ~8% C4 isomer) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of specific bromoindoline isomers are crucial for reproducibility.

Protocol for Synthesis of 5-Bromoindoline

This two-step protocol involves the protection of the indoline nitrogen, followed by bromination and subsequent deprotection.

Caption: Experimental workflow for the synthesis of 5-bromoindoline.

Step A: Synthesis of 1-Acetylindoline

-

Dissolve indoline in a suitable solvent (e.g., dichloromethane or neat).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (or acetyl chloride) and a base (e.g., triethylamine or pyridine).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline.

Step B: Bromination of 1-Acetylindoline [1]

-

Dissolve 1-acetylindoline in glacial acetic acid.

-

Slowly add a solution of molecular bromine (1 equivalent) in glacial acetic acid, maintaining the temperature as needed.

-

Stir the reaction mixture at ambient temperature until the starting material is consumed.

-

Pour the reaction mixture into water and collect the precipitated product by filtration.

Step C: Saponification to 5-Bromoindoline [1]

-

Suspend the crude 5-bromo-1-acetylindoline in an alcoholic solvent (e.g., ethanol).

-

Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux and maintain until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure 5-bromoindoline.

Protocol for Synthesis of this compound[4]

This protocol describes the direct bromination of unprotected indoline.

-

Dissolve indoline in concentrated sulfuric acid at a reduced temperature.

-

Add silver sulfate (Ag₂SO₄) to the solution.

-

Slowly add molecular bromine (Br₂) while maintaining the low temperature.

-

Stir the reaction for a specified period.

-

Carefully quench the reaction by pouring it over ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts. The resulting mixture contains this compound as the major product along with the 4-bromo isomer, which can be separated by chromatography.

Conclusion

The electrophilic bromination of indoline is a fundamental transformation for accessing valuable synthetic intermediates. The regiochemical outcome of the reaction can be effectively controlled through the strategic use of N-acyl protecting groups, which favors the formation of 5-bromoindoline in high yield.[1] Direct bromination of unprotected indoline offers a route to other isomers, such as this compound, although typically with lower regioselectivity.[4] The protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists aiming to incorporate bromoindoline motifs into their synthetic targets in pharmaceutical and materials science research.

References

- 1. prepchem.com [prepchem.com]

- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

From Ancient Dyes to Modern Drugs: A Technical Guide to the Discovery and History of Halogenated Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated indoles, a diverse class of organic molecules, hold a significant place in the annals of chemistry and pharmacology. Their story begins not in a modern laboratory, but in the ancient world with the vibrant purple hues of imperial dyes, and it continues to unfold at the forefront of modern drug discovery. This in-depth technical guide traces the historical arc of these fascinating compounds, from their natural origins to their synthesis and evolution as potent therapeutic agents. We will delve into the key discoveries, the pioneering scientists, and the experimental methodologies that have shaped our understanding of halogenated indoles, providing a comprehensive resource for researchers and drug development professionals.

The Ancient World: Tyrian Purple and the Dawn of Halogenated Indoles

The history of halogenated indoles is inextricably linked with one of the most prized commodities of the ancient world: Tyrian purple. This vibrant and remarkably stable dye, reserved for royalty and the highest echelons of society, was produced by the Phoenicians as early as 1200 BC from the secretions of several species of sea snails, most notably from the Muricidae family (Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma).[1] The production was a laborious and foul-smelling process, requiring tens of thousands of snails to produce a single gram of the dye, which contributed to its immense value.[2]

The primary chemical constituent of Tyrian purple was identified in 1909 by Paul Friedländer as 6,6'-dibromoindigo , a brominated derivative of indigo.[3] This discovery marked the first identification of a naturally occurring organobromine compound and laid the groundwork for the field of halogenated natural products.

Experimental Protocol: Extraction of Tyrian Purple from Murex Snails (Historical Reconstruction)

This protocol is a reconstruction of the ancient method for extracting Tyrian purple, based on historical accounts and modern chemical understanding.

Materials:

-

Fresh Murex sea snails

-

Salt

-

Water

-

A non-reactive vessel (e.g., ceramic or glass)

-

Sunlight or a UV lamp

-

Wool or silk fabric for dyeing

Procedure:

-

Gland Extraction: The hypobranchial gland, a small gland located in the snail's mantle cavity, is carefully extracted from the fresh snails. This was a meticulous and labor-intensive process.

-

Salting and Soaking: The extracted glands are mixed with salt and a small amount of water in the vessel. The salt likely served as a preservative and aided in the extraction process. This mixture is left to soak for a period of several days.

-

Enzymatic and Photochemical Conversion: The colorless precursors in the gland secretion, primarily indoxyl sulfates, undergo enzymatic hydrolysis and then oxidation upon exposure to air and sunlight. This process leads to the formation of the colored indigoid pigments.

-

Dyeing: The resulting dye solution, which would have been a complex mixture, was then used to dye textiles like wool and silk. The fabric would be immersed in the dye bath and then exposed to air to allow the color to fully develop and fix to the fibers.

The 20th Century: Endocrine Breakthroughs and the Discovery of Thyroxine

The next major milestone in the history of halogenated indoles came from the field of endocrinology. In the early 20th century, scientists were racing to understand the function of the thyroid gland and its role in regulating metabolism. In 1914, Edward C. Kendall, working at the Mayo Clinic, successfully isolated a crystalline substance from thyroid gland extracts that contained iodine.[4][5][6] He named this compound thyroxine .

The chemical structure of thyroxine was later determined in 1926 by Charles Robert Harington, who identified it as a tetra-iodinated derivative of the amino acid tyrosine, featuring a halogenated indole-like diphenyl ether structure.[4] Just a year later, in 1927, Harington and George Barger accomplished the first total synthesis of thyroxine, confirming its structure and opening the door for its therapeutic use.[4][7][8]

Experimental Protocol: Isolation of Thyroxine from Thyroid Glands (Kendall's Method, Simplified)

This protocol is a simplified representation of the principles behind Kendall's 1915 isolation of thyroxine. The original process was arduous, involving the processing of tons of animal thyroid glands.

Materials:

-

Animal thyroid glands (e.g., from pigs or cattle)

-

Sodium hydroxide (NaOH) solution

-

Ethanol

-

Hydrochloric acid (HCl)

-

Decolorizing carbon

Procedure:

-

Alkaline Hydrolysis: The thyroid glands are minced and subjected to alkaline hydrolysis with a sodium hydroxide solution. This process breaks down the proteins and liberates the thyroxine.

-

Acidification and Precipitation: The resulting solution is acidified with hydrochloric acid. This causes the thyroxine, which is insoluble in acidic conditions, to precipitate out of the solution along with other acid-insoluble materials.

-

Extraction and Decolorization: The precipitate is collected and then dissolved in an alkaline ethanol solution. This solution is then treated with decolorizing carbon to remove impurities.

-

Crystallization: The solution is again acidified, leading to the precipitation of crude thyroxine. This crude product is then repeatedly crystallized from alkaline alcohol to yield pure, crystalline thyroxine.

The Marine Renaissance: A Treasure Trove of Halogenated Indoles

From the mid-20th century onwards, the exploration of marine organisms has unveiled an astonishing diversity of halogenated indoles with a wide array of biological activities.[9] Unlike their terrestrial counterparts, marine organisms, particularly sponges, tunicates, and algae, are prolific producers of brominated and chlorinated secondary metabolites.[9] This has established the marine environment as a critical source for novel drug leads.

Key Classes of Marine Halogenated Indoles and Their Biological Activities

| Compound Class | Example Compound | Source Organism | Key Biological Activities | Reference |

| Aplysinopsins | 6-Bromoaplysinopsin | Sponge (Thorecta sp.) | Serotonin receptor antagonists, cytotoxic, antimicrobial | [9] |

| Meridianins | Meridianin A | Tunicate (Aplidium meridianum) | Potent inhibitors of protein kinases (e.g., CDK1, CDK5) | [9] |

| Eudistomins | Eudistomin C | Tunicate (Eudistoma olivaceum) | Potent antiviral activity | [10] |

| Topsentins | 6-Bromotopsentin | Sponge (Spongosorites sp.) | Antitumor, anti-inflammatory | [10] |

| Dragmacidins | Dragmacidin D | Sponge (Spongosorites sp.) | Antitumor, antiviral | [10] |

Quantitative Bioactivity Data of Selected Halogenated Indoles

| Compound | Biological Activity | Assay | IC50 / MIC | Reference |

| 6-Bromoaplysinopsin | Antimalarial | Plasmodium falciparum D6 clone | 0.34 µg/mL | [9] |

| Meridianin G | CDK1/cyclin B Inhibition | Kinase assay | 0.1 µM | [9] |

| Meridianin G | GSK-3α/β Inhibition | Kinase assay | 0.03 µM | [9] |

| 6-Bromotopsentin | P-388 murine leukemia cells | Cytotoxicity assay | 3.0 µg/mL | [10] |

| Dragmacidin D | P-388 murine leukemia cells | Cytotoxicity assay | 1.4 µg/mL | [10] |

| Dragmacidin D | A-549 human lung carcinoma | Cytotoxicity assay | 4.4 µg/mL | [10] |

| 4,6-dibromoindole | Candida albicans | Antifungal assay | 25 µg/mL | [11] |

| 5-bromo-4-chloroindole | Candida albicans | Antifungal assay | 25 µg/mL | [11] |

| 6-bromo-4-iodoindole | Staphylococcus aureus | Antibacterial assay | 20 µg/mL | [12][13] |

| 4-bromo-6-chloroindole | Staphylococcus aureus | Antibacterial assay | 30 µg/mL | [12][13] |

Modern Synthesis of Halogenated Indoles

The discovery of biologically active halogenated indoles spurred the development of synthetic methodologies to produce these compounds and their analogs for further investigation.

Experimental Protocol: Baeyer-Drewsen Synthesis of 6,6'-Dibromoindigo

This protocol describes a classic method for the synthesis of 6,6'-dibromoindigo, the main component of Tyrian purple, from 4-bromo-2-nitrobenzaldehyde.

Materials:

-

4-bromo-2-nitrobenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Deionized water

-

Ethanol

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Starting Material: Dissolve 1.0 g of 4-bromo-2-nitrobenzaldehyde in 20 mL of acetone in a beaker.

-

Addition of Water: While stirring, add 35 mL of deionized water to the acetone solution.

-

Base-Catalyzed Condensation: Slowly add 5 mL of 2 M sodium hydroxide solution dropwise to the stirring mixture. A deep blue precipitate of 6,6'-dibromoindigo will form rapidly.

-

Reaction Completion and Isolation: Continue stirring for 5-10 minutes to ensure the reaction is complete. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with deionized water until the filtrate is colorless, followed by a wash with a small amount of ethanol to aid in drying. Dry the purified 6,6'-dibromoindigo.

Caption: Experimental workflow for the Baeyer-Drewsen synthesis of 6,6'-dibromoindigo.

Signaling Pathways of Halogenated Indoles

The diverse biological activities of halogenated indoles are a result of their interactions with various cellular targets and signaling pathways. Two prominent examples are their roles as modulators of the Aryl Hydrocarbon Receptor (AhR) and as inhibitors of protein kinases.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control. Some halogenated indoles have been identified as potent AhR agonists.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by a halogenated indole.

Protein Kinase Inhibition

Many marine-derived halogenated indoles, such as the meridianins, exhibit potent inhibitory activity against various protein kinases. These enzymes play critical roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. By blocking the activity of specific kinases, these compounds can disrupt disease-related signaling cascades.

Caption: Inhibition of a generic protein kinase signaling pathway by a halogenated indole.

Conclusion

The journey of halogenated indoles, from the imperial purple of antiquity to the complex molecular scaffolds of modern pharmaceuticals, highlights the enduring power of natural products in scientific discovery. The unique chemical diversity of these compounds, particularly those from marine environments, continues to provide a rich source of inspiration for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the key historical milestones, experimental methodologies, and biological activities associated with halogenated indoles. As analytical techniques and synthetic methods continue to advance, the exploration of this remarkable class of molecules will undoubtedly unveil new and exciting opportunities in medicine and beyond.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thyroid.org [thyroid.org]

- 6. history.mayoclinic.org [history.mayoclinic.org]

- 7. Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Bromoindoline: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromoindoline, a halogenated derivative of the indoline heterocyclic system. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed structural information on this compound. The guide outlines predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, expected Infrared (IR) absorption frequencies, and provides detailed, generalized experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. Due to a lack of publicly available experimental spectra for this compound, the NMR and mass spectrometry data are predicted based on the known spectral characteristics of indoline and the influence of a bromine substituent on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 | d | 1H | H-4 |

| ~ 6.8 | dd | 1H | H-5 |

| ~ 6.7 | d | 1H | H-7 |

| ~ 3.5 | t | 2H | H-2 |

| ~ 3.0 | t | 2H | H-3 |

| ~ 3.8 (broad s) | 1H | NH |

Predicted in CDCl₃. Chemical shifts are estimates and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 150 | C-7a |

| ~ 132 | C-3a |

| ~ 128 | C-5 |

| ~ 125 | C-4 |

| ~ 118 | C-6 |

| ~ 110 | C-7 |

| ~ 47 | C-2 |

| ~ 30 | C-3 |

Predicted in CDCl₃. Chemical shifts are estimates and may vary based on solvent and experimental conditions.

Table 3: Expected Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3450 | Medium | N-H Stretch | Secondary Amine |

| 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (CH₂) |

| 1580 - 1610 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1450 - 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1335 | Medium-Strong | C-N Stretch | Aromatic Amine |

| 800 - 880 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |

| 500 - 600 | Medium | C-Br Stretch | Aryl Halide |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 197/199 | Molecular ion peak ([M]⁺) exhibiting a characteristic ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |

| 118 | Fragment from the loss of a bromine radical ([M-Br]⁺). |

| 91 | Further fragmentation, potentially corresponding to a tropylium-like ion. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard one-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer via a suitable method such as Gas Chromatography (GC-MS) or direct infusion.

-

For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Utilize Electron Impact (EI) ionization, a common method for this type of molecule.

-

-

Mass Analysis:

-

The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Data Acquisition:

-

The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

-

Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution of bromine should be clearly visible.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and identification of this compound.

Caption: General workflow for the spectroscopic identification of this compound.

The 6-Bromoindoline Scaffold: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The 6-bromoindoline scaffold is a key heterocyclic motif in medicinal chemistry and materials science. The presence of a bromine atom on the benzene ring of the indoline core provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of functionalized molecules. This in-depth technical guide explores the reactivity of the this compound scaffold, focusing on key reaction types including palladium-catalyzed cross-coupling reactions, C-H functionalization, and nucleophilic substitution. This document provides a comprehensive overview of the synthetic potential of this important building block, complete with quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the indoline ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. For these reactions to be efficient, the indoline nitrogen is typically protected, for example, with a Boc (tert-butyloxycarbonyl) or acyl group, to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the this compound scaffold with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 6-aryl or 6-vinyl indolines.

Quantitative Data for Suzuki-Miyaura Coupling of this compound Derivatives

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] (representative) |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 | [2] (representative) |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 110 | 8 | 78 | [3] (representative) |

| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 24 | 65 | [4] (representative) |

Note: Data is representative of typical conditions for Suzuki-Miyaura couplings of aryl bromides and may require optimization for specific this compound substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Boc-6-bromoindoline

To a solution of N-Boc-6-bromoindoline (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL) is added a 2 M aqueous solution of sodium carbonate (2.0 mL). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 100 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 6-substituted indoline derivative.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to 6-aminoindoline derivatives. This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a strong base.

Quantitative Data for Buchwald-Hartwig Amination of this compound Derivatives

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 90 | [5] (representative) |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 | [6] (representative) |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 90 | 16 | 88 | [5] (representative) |

| 4 | Lithium bis(trimethylsilyl)amide (ammonia equivalent) | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | 1,4-Dioxane | 100 | 14 | 75 | [7] (representative) |

Note: Data is representative of typical conditions for Buchwald-Hartwig aminations of aryl bromides and may require optimization for specific this compound substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-6-bromoindoline

An oven-dried Schlenk tube is charged with N-Boc-6-bromoindoline (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst precursor such as Pd₂(dba)₃ (0.02 mmol) and a phosphine ligand like Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (5 mL) is added via syringe. The reaction mixture is heated to 100 °C with stirring for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the 6-aminoindoline product.[5]

Heck Reaction

The Heck reaction provides a method for the vinylation of the this compound scaffold. It involves the palladium-catalyzed reaction of the aryl bromide with an alkene in the presence of a base. This reaction is particularly useful for the synthesis of 6-alkenyl indolines.

Quantitative Data for Heck Reaction of this compound Derivatives

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 | [8] (representative) |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMAc | 120 | 16 | 85 | [9] (representative) |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 20 | 68 | [8] (representative) |

Note: Data is representative of typical conditions for Heck reactions of aryl bromides and may require optimization for specific this compound substrates.

Experimental Protocol: General Procedure for Heck Reaction of N-Acyl-6-bromoindoline

A mixture of N-acyl-6-bromoindoline (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL) is placed in a sealed tube. The mixture is heated at 100 °C for 24 hours. After cooling, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the 6-alkenylindoline derivative.[8]

C-H Functionalization

Direct C-H functionalization of the indoline scaffold represents a highly atom-economical approach to introduce new functional groups. While the electron-rich nature of the indoline ring can make regioselective C-H activation challenging, the use of directing groups attached to the indoline nitrogen can provide a powerful strategy to control the site of functionalization. For the this compound scaffold, C-H activation can be directed to the C-7 position, which is ortho to the nitrogen atom.

Experimental Protocol: General Procedure for Directed C-H Arylation at the C-7 Position

A mixture of N-directing group-protected this compound (0.5 mmol), an arylating agent such as an arylboronic acid (1.0 mmol), a rhodium catalyst like [RhCp*Cl₂]₂ (2.5 mol %), and a silver salt oxidant such as AgSbF₆ (20 mol %) in a solvent like tert-amyl alcohol is heated at 100 °C for 12-24 hours under an inert atmosphere. After completion, the reaction is cooled, filtered, and the solvent is removed under vacuum. The residue is then purified by column chromatography to afford the C-7 arylated product.

Nucleophilic Aromatic Substitution

The bromine atom at the 6-position of the indoline ring is generally unreactive towards nucleophilic aromatic substitution (SNA) under standard conditions due to the electron-rich nature of the benzene ring. For SNA to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. In the case of this compound, the indoline ring itself is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atom by a nucleophile is challenging and usually requires harsh reaction conditions or the use of transition metal catalysts (as seen in the Buchwald-Hartwig amination).

Signaling Pathways and Biological Activity

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The ability to functionalize the 6-position allows for the modulation of a compound's pharmacological properties. For instance, 6-bromoindole derivatives have been shown to possess anti-inflammatory and antimicrobial properties.[10] The introduction of various substituents at the 6-position can influence the molecule's interaction with biological targets, potentially affecting signaling pathways involved in inflammation and microbial growth. However, specific signaling pathways directly modulated by this compound derivatives are an active area of research and are not yet fully elucidated for a broad range of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

The Bromo Substituent on the Indole Ring: A Comprehensive Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of a bromo substituent on this ring system has been shown to be a powerful tool for modulating the pharmacological properties of these molecules. This in-depth technical guide explores the profound impact of bromination on the indole ring, detailing its influence on biological activity, target engagement, and pharmacokinetic profiles.

Modulation of Biological Activity by Bromination

The introduction of a bromine atom to the indole ring can significantly enhance or alter the biological activity of the parent compound. This is attributed to several factors, including the electronic effects, lipophilicity, and steric bulk of the bromine atom, which can influence protein-ligand interactions and the overall physicochemical properties of the molecule.

Anticancer Activity

Bromo-substituted indoles have demonstrated potent cytotoxic and antiproliferative effects across a variety of cancer cell lines. The position of the bromine atom on the indole ring often plays a crucial role in determining the potency and selectivity of these compounds.